Ethyl 2-(4-methylpiperidin-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
Ethyl 2-(4-methylpiperidin-1-yl)propanoate has a molecular weight of 199.3 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Pharmaceuticals
Piperidines are present in more than twenty classes of pharmaceuticals . They are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry .
Proteomics Research
Ethyl 2-(4-methylpiperidin-1-yl)propanoate is mentioned as a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Synthesis of Biologically Active Piperidines
Piperidine derivatives are used in the synthesis of biologically active piperidines . These compounds have significant pharmacological activity .
Alkaloids
Piperidine derivatives are also found in alkaloids , which are naturally occurring compounds mostly derived from plants. They have a wide range of pharmacological activities .
Hydrolysis
As an ester, Ethyl 2-(4-methylpiperidin-1-yl)propanoate can undergo hydrolysis, splitting into carboxylic acids and alcohols . This reaction is fundamental in organic chemistry and has various applications .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-methylpiperidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRJRFJKBAQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCC(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
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